4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(4-ethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALHWIVXWFZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a cycloaddition reaction known as the Huisgen cycloaddition or "click chemistry." The synthetic route can be summarized as follows:
- Preparation of Azide : The azide precursor is synthesized from 4-ethylphenylamine using sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with sodium azide.
- Cycloaddition Reaction : The azide reacts with propargyl chloride in the presence of a copper(I) catalyst to form the triazole ring.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole compounds show effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0156 mg/mL against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For example, derivatives of triazoles have shown IC50 values ranging from 1.02 to 74.28 μM against different cancer cell lines . In particular, compounds derived from triazoles have been noted for their ability to induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to modulate cytokine release in human peripheral blood mononuclear cells (PBMCs), with some derivatives demonstrating low toxicity and significant anti-inflammatory effects .
The biological activity of this compound is largely attributed to its structural features:
- Chloromethyl Group : This group can participate in nucleophilic substitution reactions and may form covalent bonds with nucleophilic sites on proteins or DNA.
- Triazole Ring : The triazole ring can engage in hydrogen bonding and π-π interactions with biological targets such as enzymes or receptors, potentially inhibiting their activity.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(Chloromethyl)-1-(4-ethylphenyl)-1H-triazole | Contains chloromethyl and ethylphenyl groups | Antimicrobial, anticancer, anti-inflammatory |
| 1-(4-Ethylphenyl)-1H-triazole | Lacks chloromethyl group | Reduced reactivity and activity |
| 4-(Bromomethyl)-1-(4-ethylphenyl)-1H-triazole | Bromine instead of chlorine | Different reactivity profile |
Case Studies
Several studies highlight the biological efficacy of triazole derivatives:
- A recent study synthesized new triazole derivatives that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Another investigation focused on the anticancer properties of triazoles demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines effectively .
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of triazoles exhibit notable antibacterial activity. For instance, compounds similar to 4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole have been tested against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring enhance antibacterial efficacy. Notably, compounds with a chloromethyl group have shown potent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| 4-Amino-1,2,4-triazole Derivative | S. aureus | 0.5 µg/mL |
Antifungal Activity
The compound has also been explored for its antifungal properties. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. Studies have shown that certain derivatives can significantly inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .
Anticancer Potential
Recent studies highlight the anticancer properties of triazole derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against breast cancer and lung cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
| Cancer Cell Line | IC50 (nM) | Comparison to Standard |
|---|---|---|
| MKN-45 | 51 | 45.5 times more potent than Sorafenib |
| HT-29 | 130 | 27.8 times more potent than Sorafenib |
Study on Antibacterial Activity
A study conducted by Yang et al. synthesized various triazole derivatives and tested their antibacterial properties against multiple bacterial strains. The results indicated that compounds with a chloromethyl group significantly outperformed traditional antibiotics like ciprofloxacin and ampicillin in terms of MIC values .
Immunotherapeutic Applications
Another study highlighted the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The compound showed promising results in inhibiting IDO activity, suggesting its role in enhancing immunotherapeutic responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-chloromethyl group in the target compound offers higher reactivity compared to non-halogenated analogs (e.g., phenethyl or phenyl groups), enabling facile cross-coupling or alkylation reactions .
- Synthesis Efficiency : Yields for fluorinated analogs (e.g., 96% for 1-(4-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole) often exceed those of chlorinated derivatives due to optimized reaction conditions .
Physicochemical Properties
The chloromethyl and ethylphenyl groups significantly influence solubility, melting points, and stability:
Key Observations :
Key Observations :
- The absence of charged or polar groups (e.g., amidines or hydroxyls) in the target compound may limit direct biological activity, though its chloromethyl group makes it a valuable precursor for prodrug synthesis .
- Fluorinated analogs demonstrate superior bioactivity due to enhanced membrane permeability and metabolic stability .
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Reactants: 4-ethylphenyl azide and an alkyne bearing a chloromethyl group or a precursor that can be converted to chloromethyl after cycloaddition.
- Catalyst: Cu(I), often generated in situ from CuSO₄ and sodium ascorbate.
- Solvent: Mixtures such as tetrahydrofuran (THF) and water or dimethylformamide (DMF).
- Conditions: Mild heating (50–80°C) for 12–24 hours.
- Outcome: Formation of 1,4-disubstituted 1,2,3-triazole with high regioselectivity favoring substitution at N-1 and C-4 positions.
This method is widely used due to its robustness, regioselectivity, and compatibility with diverse functional groups.
Preparation of Chloromethyl-Substituted Triazole Intermediates
- Chloromethyl groups can be introduced via halomethylation reactions post-triazole formation or by using chloromethyl-containing alkynes or azides as starting materials.
- For example, 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride has been synthesized by reacting 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal followed by cyclization with hydrazine acetate under mild heating (50°C).
- Although this example is for 1,2,4-triazoles, similar halomethylation strategies can be adapted for 1,2,3-triazole derivatives.
Functionalization with 4-Ethylphenyl Group
- The 4-ethylphenyl substituent is typically introduced via azide precursors derived from 4-ethyl aniline or corresponding halides converted to azides.
- Alternatively, nucleophilic substitution on a preformed triazole ring can install the 4-ethylphenyl group.
Detailed Experimental Procedures and Data
While specific literature on this compound is limited, analogous compounds and closely related triazole derivatives provide insights into preparation methods:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Ethylphenyl azide + chloromethyl alkyne, CuSO₄/Na ascorbate, THF/H₂O, 50–80°C, 12–24 h | CuAAC reaction to form triazole core | High regioselectivity for 1,4-disubstitution; yields typically >70% |
| 2 | Halomethylation reagents (e.g., chloromethyl methyl ether or 2-chloroacetamide derivatives) | Introduction of chloromethyl group if not present in alkyne | Requires careful control to avoid over-chlorination |
| 3 | Purification by silica gel chromatography or preparative HPLC | Isolation of pure compound | Purity confirmed by NMR and mass spectrometry |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals include aromatic protons of the 4-ethylphenyl group (~7.0–7.5 ppm), triazole proton (~7.5–8.5 ppm), and chloromethyl protons (~4.5–5.0 ppm).
- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to the chloromethyl-substituted triazole.
- Chromatography: Silica gel column chromatography with dichloromethane/methanol gradients or reverse-phase HPLC for purification.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| CuAAC with chloromethyl alkyne | High regioselectivity, mild conditions, good yields | Requires access to chloromethyl alkyne precursors | Scalable with proper precursor availability |
| Post-cycloaddition halomethylation | Flexibility in substitution pattern | Risk of side reactions, requires stringent control | More complex scale-up due to hazardous reagents |
| Direct synthesis from chloromethyl azides | Straightforward route if azides are stable | Azides can be explosive, safety concerns | Limited by azide handling regulations |
Research Findings and Optimization
- The CuAAC method remains the gold standard for synthesizing 1,4-disubstituted triazoles due to its efficiency and selectivity.
- Reaction temperature and solvent choice significantly influence yield and purity.
- Use of protecting groups or alternative synthetic routes may be necessary to avoid side reactions involving the chloromethyl group.
- Recent studies emphasize tandem one-pot processes to improve overall yield and reduce purification steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Route Optimization : Use reflux conditions with glacial acetic acid as a catalyst in ethanol (common for triazole derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Design of Experiments (DoE) : Apply factorial design to systematically vary parameters (temperature, stoichiometry, solvent ratio) and analyze yield outcomes using ANOVA .
- Key Parameters : Monitor reaction time (4–6 hours) and post-reaction purification via column chromatography to isolate the triazole core.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., chloromethyl vs. ethylphenyl groups) .
- Spectroscopy : Use H/C NMR to verify proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and IR for functional group validation (C-Cl stretch ~650 cm) .
- Computational Modeling : Perform DFT calculations to map electron density distributions and predict reactive sites (e.g., chloromethyl group as an electrophilic hotspot) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-[(3-chlorophenyl)methyl] triazole derivatives) to isolate substituent effects on antimicrobial activity .
- Bioassay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Meta-Analysis : Use statistical tools to reconcile discrepancies in IC values, accounting for assay methodologies (e.g., microdilution vs. disk diffusion) .
Q. What strategies are effective in designing derivatives to improve pharmacological properties (e.g., solubility, bioavailability)?
- Methodology :
- Functional Group Substitution : Replace the chloromethyl group with hydrophilic moieties (e.g., -OH, -COOH) to enhance aqueous solubility .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve membrane permeability .
- In Silico Screening : Use molecular docking to predict binding affinities with target proteins (e.g., fungal CYP51 for antifungal activity) .
Q. How can advanced computational methods be applied to analyze reaction pathways for synthesizing this compound?
- Methodology :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to map energy profiles for cycloaddition steps .
- Transition State Analysis : Identify rate-limiting steps (e.g., azide-alkyne cycloaddition) and optimize catalysts (e.g., Cu(I) for click chemistry) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations .
Q. How can researchers address reproducibility challenges in scaling up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation .
- Membrane Separation : Use nanofiltration to purify intermediates and reduce byproduct contamination .
- Kinetic Modeling : Develop rate equations to predict batch reactor performance under scaled conditions .
Q. What mechanistic insights exist for the reactivity of the triazole ring in this compound?
- Methodology :
- Isotopic Labeling : Use N-labeled azides to trace regioselectivity in cycloaddition reactions .
- Electron-Deficient Alkyne Studies : Probe electronic effects by substituting alkynes with varying electron-withdrawing groups .
- Cross-Coupling Reactions : Investigate Suzuki-Miyaura coupling at the triazole’s C-4 position to diversify functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
